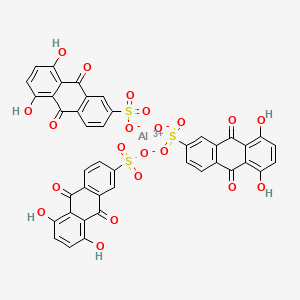
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is a complex organometallic compound It features an aluminium ion coordinated with three molecules of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) typically involves the reaction of aluminium salts with 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid. The process can be summarized as follows:
Preparation of 9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid: This precursor is synthesized through the sulphonation of 9,10-dihydroxyanthracene.
Coordination Reaction: The prepared sulphonic acid is then reacted with an aluminium salt, such as aluminium chloride, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired tris complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulphonation reactors and coordination chemistry setups. The process is optimized for yield and purity, often involving steps like crystallization and purification to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can alter the oxidation state of the aluminium center or the organic ligands.
Substitution: Ligand substitution reactions can occur, where the sulphonate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Various ligands like phosphines, amines, or other sulphonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state aluminium complexes, while substitution could result in new organometallic compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including polymerization and cross-coupling reactions.
Biology
The compound has potential applications in biological research, particularly in studying metal-organic interactions and their effects on biological systems. It can be used to investigate the role of aluminium in biological processes and its interaction with organic molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases where metal-organic interactions play a crucial role.
Industry
Industrially, aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is used in the production of advanced materials. Its properties make it suitable for applications in coatings, pigments, and as a precursor for other complex organometallic compounds.
作用機序
The mechanism by which aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) exerts its effects involves coordination chemistry. The aluminium ion forms stable complexes with the sulphonate ligands, which can interact with other molecules through various pathways. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.
類似化合物との比較
Similar Compounds
Aluminium tris(acetylacetonate): Another aluminium complex with different ligands, used in similar applications.
Aluminium tris(salicylate): Features salicylate ligands and is used in medicinal chemistry.
Aluminium tris(oxalate): Known for its use in analytical chemistry and as a precursor for other aluminium compounds.
Uniqueness
Aluminium tris(9,10-dihydro-5,8-dihydroxy-9,10-dioxoanthracene-2-sulphonate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
98493-35-7 |
|---|---|
分子式 |
C42H21AlO21S3 |
分子量 |
984.8 g/mol |
IUPAC名 |
aluminum;5,8-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/3C14H8O7S.Al/c3*15-9-3-4-10(16)12-11(9)13(17)7-2-1-6(22(19,20)21)5-8(7)14(12)18;/h3*1-5,15-16H,(H,19,20,21);/q;;;+3/p-3 |
InChIキー |
BJGROFLBXMVRFR-UHFFFAOYSA-K |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




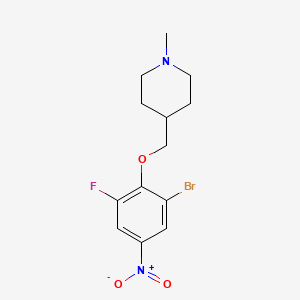
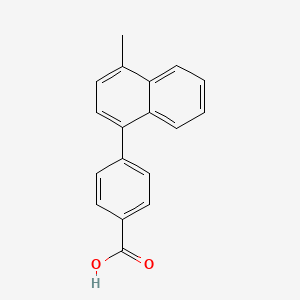
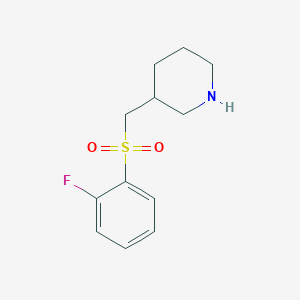
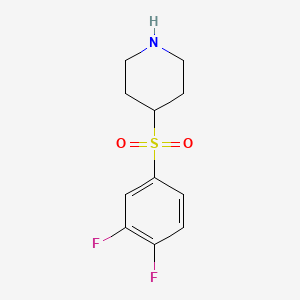
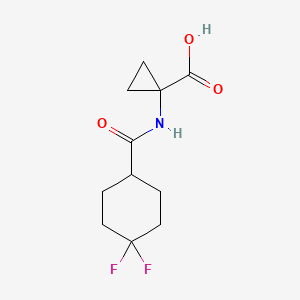
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
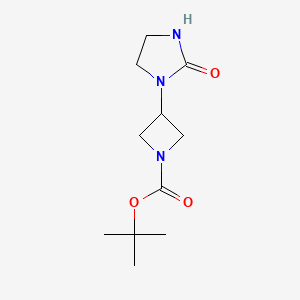
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)

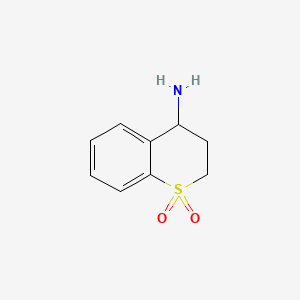
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
